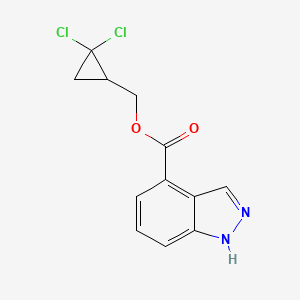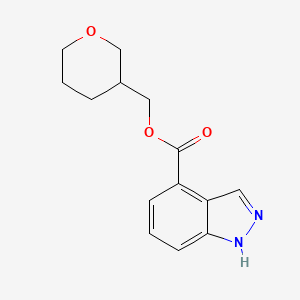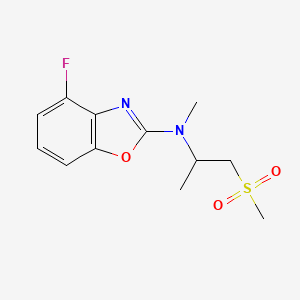![molecular formula C14H9BrN4O3 B7427483 3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B7427483.png)
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol is an organic compound that belongs to the class of azo dyes. This compound is characterized by the presence of an azo group (-N=N-) linking a 2-bromo-4-nitrophenyl group to an indole moiety. Azo dyes are widely used in various industries due to their vivid colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-bromoaniline to form 2-bromo-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with 1H-indol-2-ol in an alkaline medium to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of indole-2,3-dione derivatives.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 3-[(2-amino-4-nitrophenyl)diazenyl]-1H-indol-2-ol.
Substitution: 3-[(2-hydroxy-4-nitrophenyl)diazenyl]-1H-indol-2-ol.
Oxidation: Indole-2,3-dione derivatives.
Scientific Research Applications
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol involves its interaction with biological molecules. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azo group can also participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chloro-4-nitrophenyl)diazenyl]-1H-indol-2-ol
- 3-[(2-fluoro-4-nitrophenyl)diazenyl]-1H-indol-2-ol
- 3-[(2-iodo-4-nitrophenyl)diazenyl]-1H-indol-2-ol
Uniqueness
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions, making this compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O3/c15-10-7-8(19(21)22)5-6-12(10)17-18-13-9-3-1-2-4-11(9)16-14(13)20/h1-7,16,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQLPYFJMMXKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-4-[[2-[(2-methyloxan-4-yl)methylsulfanyl]acetyl]amino]benzamide](/img/structure/B7427424.png)
![2-methyl-2-[(5-nitro-2-propan-2-yloxyphenyl)methylamino]-N-phenylpropanamide](/img/structure/B7427427.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-(2-hydroxyethyl)-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B7427433.png)
![2-bromo-5-methyl-N-[(3-methylsulfonylpyridin-2-yl)methyl]-4-nitroaniline](/img/structure/B7427438.png)
![2-fluoro-N-[(3-methylsulfonylpyridin-2-yl)methyl]-4-nitroaniline](/img/structure/B7427443.png)
![N-[(3-bromo-5-fluorophenyl)methyl]-N'-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)oxamide](/img/structure/B7427451.png)

![Cyanomethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7427454.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7427469.png)
![2-[2-[(5-Bromopyridin-2-yl)sulfanylmethyl]phenyl]-2-methylpropanenitrile](/img/structure/B7427480.png)
![2-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-N-(3-methylsulfinylphenyl)-2-oxoacetamide](/img/structure/B7427487.png)


